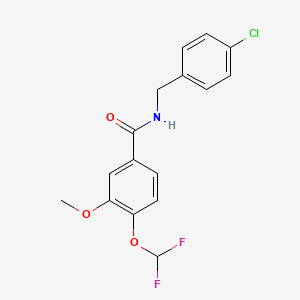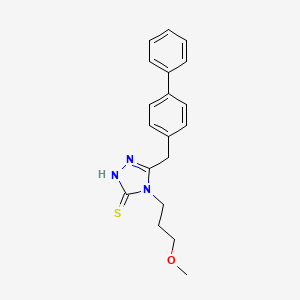![molecular formula C23H22N4S B4724692 N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B4724692.png)
N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea
説明
N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, also known as ANIT, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. ANIT is a thiourea derivative that has been shown to have antitumor, antiviral, and immunosuppressive properties. In
作用機序
The exact mechanism of action of N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is not fully understood. However, it is believed that N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to inhibit topoisomerase II, an enzyme that is essential for DNA replication and repair. N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has also been found to inhibit the NF-κB signaling pathway, which plays a key role in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cells, which may contribute to its antitumor activity. N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been found to modulate the immune system by inhibiting the production of cytokines and other immune molecules.
実験室実験の利点と制限
One advantage of using N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea in lab experiments is its well-documented biological activities. N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been extensively studied and its effects on cells and organisms are well understood. Additionally, N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea in lab experiments is its potential toxicity. N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been found to be toxic to cells at high concentrations, which may limit its use in certain experiments. Additionally, N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is not selective in its biological activities, meaning that it may affect multiple pathways and processes in cells.
将来の方向性
There are several potential future directions for research on N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea. One area of interest is the development of N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea derivatives with improved selectivity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea and its effects on various signaling pathways and enzymes. Finally, N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea may have potential applications in the treatment of autoimmune diseases, and further studies are needed to explore its potential therapeutic effects in this area.
Conclusion:
In conclusion, N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is a synthetic compound that has been widely used in scientific research for its various biological activities. N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to exhibit antitumor, antiviral, and immunosuppressive properties, and has potential applications in the treatment of cancer and autoimmune diseases. While N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has several advantages for lab experiments, its potential toxicity and lack of selectivity may limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea and its potential therapeutic applications.
科学的研究の応用
N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been extensively used in scientific research for its various biological activities. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has also been found to have antiviral activity against the hepatitis B virus by inhibiting viral DNA synthesis. Additionally, N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been shown to have immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases.
特性
IUPAC Name |
1-(4-anilinophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4S/c28-23(24-15-14-17-16-25-22-9-5-4-8-21(17)22)27-20-12-10-19(11-13-20)26-18-6-2-1-3-7-18/h1-13,16,25-26H,14-15H2,(H2,24,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHWXTVLLJORMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(5-bromo-2-thienyl)methylene]-1-(3,5-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4724615.png)
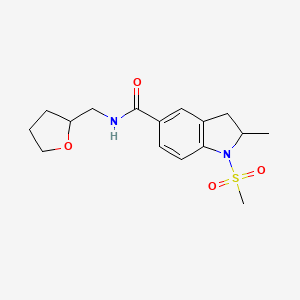
![isopropyl 4-(4-ethoxyphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4724636.png)
![2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B4724640.png)
![3-[(2-bromophenoxy)methyl]-N-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-methoxybenzamide](/img/structure/B4724645.png)
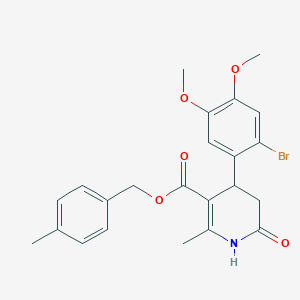
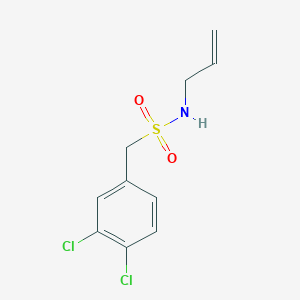
![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4724664.png)
![N-[(1-{6-[benzyl(methyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-3-piperidinyl)methyl]acetamide](/img/structure/B4724672.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4724674.png)

![N-[4-(4-morpholinyl)benzyl]-1-phenylmethanesulfonamide](/img/structure/B4724682.png)
